Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)-
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Overview
Description
Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-methoxy-2-methyl-1H-indole-3-carbaldehyde with a piperidine derivative under specific conditions. The reaction is often catalyzed by metal catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of reusable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1R)-1-(hydroxymethyl)propyl]acetamide
- Benzophenone-substituted indole derivatives .
Uniqueness
What sets Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- apart from similar compounds is its unique structure, which combines the indole moiety with a piperidine ring. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
26766-06-3 |
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Molecular Formula |
C24H29N3O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C24H29N3O2/c1-17-21(22-16-20(29-2)8-9-23(22)25-17)12-15-27-13-10-19(11-14-27)26-24(28)18-6-4-3-5-7-18/h3-9,16,19,25H,10-15H2,1-2H3,(H,26,28) |
InChI Key |
ZKNDGNAJSAWTML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN3CCC(CC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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